Cyclohexyl(phenyl)methanamine hydrochloride
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Overview
Description
Cyclohexyl(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₀ClN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexyl group attached to a phenylmethanamine structure, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylbenzylamine with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of hydrochloric acid to cyclohexylbenzylamine, followed by purification steps to isolate the hydrochloride salt. The final product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(phenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Cyclohexyl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexyl(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the phenyl group.
Phenylmethanamine: Similar in structure but lacks the cyclohexyl group.
Benzylamine: Contains a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler amines.
Properties
IUPAC Name |
cyclohexyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQGHHKHOQSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58271-62-8 |
Source
|
Record name | cyclohexyl(phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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